Home > Products > Screening Compounds P71931 > ro-9-hydroxy-5,8a,14,14-tetramethyl-2,8-dioxo-6,13a-methano-13aH-oxeto[2'',3''
ro-9-hydroxy-5,8a,14,14-tetramethyl-2,8-dioxo-6,13a-methano-13aH-oxeto[2'',3'' -

ro-9-hydroxy-5,8a,14,14-tetramethyl-2,8-dioxo-6,13a-methano-13aH-oxeto[2'',3''

Catalog Number: EVT-15529585
CAS Number:
Molecular Formula: C44H57NO17
Molecular Weight: 871.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Compound Identification
The compound referred to as "ro-9-hydroxy-5,8a,14,14-tetramethyl-2,8-dioxo-6,13a-methano-13aH-oxeto[2'',3'']" is known chemically as Ortataxel. It is classified under the taxane family, a group of compounds primarily used in cancer treatment due to their ability to inhibit cell division.

Source and Classification
Ortataxel is a semisynthetic derivative of the natural product Taxol (Paclitaxel) and has been developed to enhance therapeutic efficacy while minimizing resistance in cancer cells. Its chemical structure includes multiple functional groups that contribute to its biological activity. The compound is categorized as an antineoplastic agent due to its role in cancer therapy .

Synthesis Analysis

Synthesis Methods
The synthesis of Ortataxel involves several steps that typically include the modification of the Taxol structure to improve its pharmacological properties. This may involve:

  1. Starting Material: Taxol or its derivatives serve as the initial substrate.
  2. Functionalization: Specific functional groups are introduced or modified through reactions such as acetylation or hydroxylation.
  3. Purification: The final product is purified using methods such as crystallization or chromatography to ensure high purity and yield.

The exact synthetic route can vary based on the desired properties and biological activity of the final compound .

Molecular Structure Analysis

Structural Characteristics
Ortataxel has a complex molecular structure characterized by:

  • Molecular Formula: C44H57NO17
  • Molecular Weight: 871.92 g/mol
  • Structural Features: The compound contains multiple chiral centers and functional groups, including hydroxyl, carbonyl, and ester functionalities, which are crucial for its biological activity.

The three-dimensional conformation plays a significant role in its interaction with tubulin, which is vital for its mechanism of action .

Chemical Reactions Analysis

Reactivity and Mechanisms
Ortataxel undergoes various chemical reactions typical for taxanes:

  1. Binding to Tubulin: Ortataxel binds to β-tubulin subunits, stabilizing microtubules and preventing their depolymerization.
  2. Inhibition of Cell Division: This stabilization disrupts normal mitotic spindle function, leading to cell cycle arrest in the metaphase stage.
  3. Resistance Modulation: Ortataxel demonstrates lower susceptibility to efflux by P-glycoprotein and other resistance mechanisms compared to other taxanes, making it effective against multi-drug resistant tumors .
Mechanism of Action

Biological Activity Process
The mechanism of action of Ortataxel primarily involves:

  • Microtubule Stabilization: By binding to tubulin, Ortataxel prevents the normal disassembly of microtubules during cell division.
  • Induction of Apoptosis: The disruption in microtubule dynamics triggers signaling pathways that lead to programmed cell death (apoptosis) in cancer cells.

This dual action enhances its efficacy against various cancers, particularly those exhibiting resistance to conventional therapies .

Physical and Chemical Properties Analysis

Properties Overview
Ortataxel exhibits several notable physical and chemical properties:

  • Boiling Point: Approximately 929.7 ± 65.0 °C (predicted)
  • Density: 1.36 ± 0.1 g/cm³ (predicted)
  • Solubility: Soluble in dimethyl sulfoxide (DMSO)
  • pKa Value: 11.75 ± 0.46 (predicted)

These properties influence its formulation and administration in clinical settings .

Applications

Scientific Uses and Therapeutic Potential
Ortataxel is primarily used in oncology for the treatment of various cancers, including:

  • Breast Cancer
  • Ovarian Cancer
  • Non-Small Cell Lung Cancer

Its ability to overcome drug resistance makes it a promising candidate for combination therapies aimed at enhancing treatment efficacy against resistant tumor types . Additionally, ongoing research explores its potential in other therapeutic areas due to its unique mechanism of action.

Properties

Product Name

ro-9-hydroxy-5,8a,14,14-tetramethyl-2,8-dioxo-6,13a-methano-13aH-oxeto[2'',3''

IUPAC Name

[(1S,2S,3S,4S,7R,9S,10S,12R,15R,16S)-4,12-diacetyloxy-9-hydroxy-15-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-10,14,20,20-tetramethyl-11,18-dioxo-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate

Molecular Formula

C44H57NO17

Molecular Weight

871.9 g/mol

InChI

InChI=1S/C44H57NO17/c1-20(2)17-25(45-38(53)61-40(6,7)8)29(49)37(52)57-30-21(3)28-31(56-22(4)46)33(50)42(11)26(48)18-27-43(19-55-27,60-23(5)47)32(42)35(58-36(51)24-15-13-12-14-16-24)44(41(28,9)10)34(30)59-39(54)62-44/h12-16,20,25-27,29-32,34-35,48-49H,17-19H2,1-11H3,(H,45,53)/t25-,26-,27+,29+,30+,31+,32+,34-,35-,42+,43-,44+/m0/s1

InChI Key

BWKDAMBGCPRVPI-VBNCQXPWSA-N

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C5(C2(C)C)C(C1OC(=O)C(C(CC(C)C)NC(=O)OC(C)(C)C)O)OC(=O)O5)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@@H]3[C@@H]([C@@]5(C2(C)C)[C@H]([C@@H]1OC(=O)[C@@H]([C@H](CC(C)C)NC(=O)OC(C)(C)C)O)OC(=O)O5)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.